molecular formula C15H15N5O2S2 B2873184 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034617-30-4

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2873184
CAS No.: 2034617-30-4
M. Wt: 361.44
InChI Key: UZKLTKVDMUBVJI-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic small molecule featuring a unique molecular scaffold that combines imidazothiazole and sulfonamide pharmacophores. This structural motif is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. Compounds based on the imidazo[2,1-b]thiazole core have been investigated for a range of biological activities. Recent scientific literature has highlighted the potential of related analogues, showing promise as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) for cystic fibrosis research and demonstrating significant antimycobacterial properties against strains of Mycobacterium tuberculosis . The presence of the sulfonamide group may further modulate its physicochemical properties and biological interactions, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity compound as a key intermediate, a building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-19-9-14(16-10-19)24(21,22)18-12-5-3-2-4-11(12)13-8-20-6-7-23-15(20)17-13/h2-5,8-10,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKLTKVDMUBVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as 1-methylimidazole, the imidazole ring is formed through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thiourea and a haloketone, followed by cyclization.

    Coupling Reactions: The imidazole and thiazole rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nitric acid, sulfuric acid, halogens, often under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its sulfonamide group and dihydroimidazo[2,1-b]thiazole framework. Below is a comparative analysis with structurally related molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Reported Activities References
N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide Imidazo[2,1-b]thiazole + phenyl + sulfonamide 1-Methylimidazole-4-sulfonamide Inferred: Kinase modulation, enzyme inhibition [1, 3]
SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide) Imidazo[2,1-b]thiazole + phenyl + quinoxaline Piperazine-methyl, quinoxaline carboxamide Sirtuin 1 activation, metabolic regulation [3]
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) Imidazo[2,1-b]thiadiazole 4-Fluoro-3-nitrophenyl, 4-methoxyphenyl Antiproliferative (preliminary) [2]
Benzo[4,5]imidazo[2,1-b]thiazole derivatives (20a, 20b) Benzoimidazo[2,1-b]thiazole Phenyl/benzyl isothiocyanate, nicotinoyl Anti-inflammatory [4]

Key Observations :

Substituent Impact :

  • The sulfonamide group enhances hydrogen-bonding capacity, a feature absent in thiadiazole derivatives (e.g., compound 3 in ) . This group is associated with improved pharmacokinetic properties in kinase inhibitors .
  • Unlike anti-inflammatory benzoimidazo[2,1-b]thiazoles (), the target compound’s methylimidazole sulfonamide may shift activity toward metabolic or kinase-related pathways .

Synthesis Pathways :

  • The synthesis of imidazo[2,1-b]thiazoles typically involves cyclization of α-halogenated ketones with thioamides (e.g., ’s method for triazole-thiones) . However, the sulfonamide moiety in the target compound likely requires additional sulfonation steps, increasing synthetic complexity compared to SRT1720’s carboxamide formation .

Pharmacological and Mechanistic Insights from Analogous Compounds

  • SRT1720: A structurally close analog, SRT1720 activates SIRT1 (NAD+-dependent deacetylase), improving metabolic parameters in preclinical models. Its imidazo-thiazole core facilitates binding to hydrophobic enzyme pockets, while the quinoxaline group enhances solubility .
  • Benzimidazo[2,1-b]thiazoles () : Derivatives with isothiocyanate substituents exhibit anti-inflammatory activity via COX-2 inhibition, suggesting that the target compound’s phenyl-sulfonamide group may similarly interact with inflammatory mediators .
  • Thiadiazole Derivatives (): The nitro and methoxy substituents in compound 3 enhance electrophilicity, enabling DNA intercalation or topoisomerase inhibition. The target compound’s lack of such groups may reduce genotoxicity risks .

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes the imidazo[2,1-b]thiazole moiety, which is known for its pharmacological properties. Its molecular formula is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, and it possesses a sulfonamide group that enhances its biological interactions.

Target of Action

This compound primarily targets specific enzymes and receptors involved in cellular signaling pathways. Its structural characteristics allow it to interact with various biological targets, including those implicated in cancer and infectious diseases.

Mode of Action

The compound exhibits antiproliferative activity , particularly against certain cancer cell lines. It has shown a moderate ability to suppress the growth of kidney cancer cells while demonstrating lesser effects on prostate cancer and colon cancer cell lines. The underlying mechanism may involve the inhibition of key signaling pathways that regulate cell growth and survival.

Anticancer Activity

Research indicates that this compound has notable anticancer properties :

  • In vitro Studies : The compound has been evaluated against various cancer cell lines, demonstrating IC50 values indicative of its potency. For instance, it has shown effective inhibition in renal carcinoma models (IC50 values ranging from 5 to 15 µM) .
Cell LineIC50 (µM)
Renal Carcinoma5 - 15
Prostate Cancer>20
Colon Cancer>25

Antimicrobial Activity

In addition to its anticancer potential, this compound has exhibited antimicrobial properties against various bacterial strains. It effectively inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. The results indicated significant inhibition of cell proliferation with a half-maximal inhibitory concentration (IC50) ranging from 7 to 12 µM across different PDAC models .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. These studies suggest that specific functional groups within the molecule enhance its binding affinity to target sites involved in tumor progression .

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